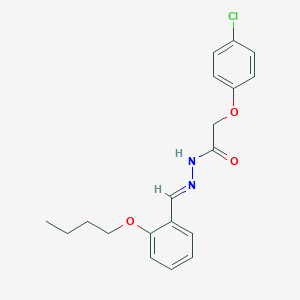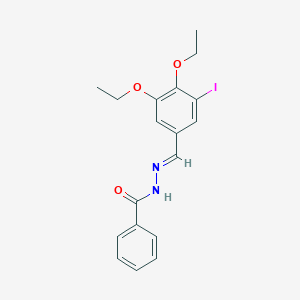![molecular formula C17H17BrClN3O2S B423023 2-((E)-1-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B423023.png)
2-((E)-1-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((E)-1-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, ethoxy, and hydrazinecarbothioamide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-1-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the following steps:
Preparation of 3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde: This intermediate is synthesized by reacting 3-bromo-4-hydroxy-5-ethoxybenzaldehyde with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the hydrazone: The intermediate aldehyde is then reacted with hydrazinecarbothioamide under reflux conditions to form the desired hydrazone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-((E)-1-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced forms of the compound with hydrogen replacing the bromine or chlorine atoms.
Substitution: Compounds with new functional groups replacing the bromine or chlorine atoms.
科学的研究の応用
2-((E)-1-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-((E)-1-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
(2E)-2-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}hydrazinecarbothioamide: Similar structure but with a methoxy group instead of an ethoxy group.
(2E)-2-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-propoxybenzylidene}hydrazinecarbothioamide: Similar structure but with a propoxy group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group in 2-((E)-1-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE imparts unique chemical properties, such as solubility and reactivity, distinguishing it from its analogs with different alkoxy groups.
特性
分子式 |
C17H17BrClN3O2S |
|---|---|
分子量 |
442.8g/mol |
IUPAC名 |
[(E)-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C17H17BrClN3O2S/c1-2-23-15-8-12(9-21-22-17(20)25)7-14(18)16(15)24-10-11-3-5-13(19)6-4-11/h3-9H,2,10H2,1H3,(H3,20,22,25)/b21-9+ |
InChIキー |
RYBPCYGIVRWBDI-ZVBGSRNCSA-N |
異性体SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC(=S)N)Br)OCC2=CC=C(C=C2)Cl |
SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=S)N)Br)OCC2=CC=C(C=C2)Cl |
正規SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=S)N)Br)OCC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[4-(benzyloxy)-3-chlorobenzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B422940.png)
![2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE](/img/structure/B422942.png)


![3-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE](/img/structure/B422945.png)
![9-[4-(allyloxy)-3-methoxyphenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B422948.png)
![2-CHLORO-6-ETHOXY-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE](/img/structure/B422949.png)
![2-METHOXY-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE](/img/structure/B422950.png)
![N'-{3-[(2,6-dichlorobenzyl)oxy]-4-methoxybenzylidene}benzenesulfonohydrazide](/img/structure/B422953.png)


![2-ETHOXY-4-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE](/img/structure/B422961.png)
![N'-{4-[(4-fluorobenzyl)oxy]benzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B422962.png)
![N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-4-methoxybenzohydrazide](/img/structure/B422963.png)
